molecular formula C6H6N2O3 B053072 Furan-2,5-dicarboxamide CAS No. 124052-68-2

Furan-2,5-dicarboxamide

Cat. No. B053072
CAS RN: 124052-68-2
M. Wt: 154.12 g/mol
InChI Key: YVORDIMCXSWNQQ-UHFFFAOYSA-N
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Description

Furan-2,5-dicarboxamide is an organic compound that is derived from furan-2,5-dicarboxylic acid . It is a derivative based on the furan-2,5-dicarboxamide scaffold, which reveals numerous chemical properties and biological activities . This makes it an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .


Synthesis Analysis

Furan-2,5-dicarboxamide can be synthesized through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of Furan-2,5-dicarboxamide has been solved and analyzed using crystallographic studies . These studies were able to indicate supramolecular features of the crystals under investigation . Additionally, Hirshfeld surface analysis allowed the calculation of a distribution of intermolecular contacts in the dicarboxamide crystals .


Chemical Reactions Analysis

The chemical reactions involving Furan-2,5-dicarboxamide are primarily based on its condensation with acyl chlorides and aromatic amides . This reaction is used to synthesize a series of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of Furan-2,5-dicarboxamide include a molecular weight of 154.12 g/mol . It has a topological polar surface area of 99.3 Ų and a complexity of 172 . The compound is also characterized by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

  • Supramolecular and Coordination Chemistry : Furan-2,5-dicarboxamide derivatives show numerous chemical properties and biological activities, making them significant in supramolecular and coordination chemistry (Pućkowska et al., 2022).

  • Pharmaceutical Applications : Certain derivatives of furan-2,5-dicarboxamide, like furamidine, have shown effectiveness against pathogens such as Pneumocystis carinii and are structurally similar to antitrypanosomal drugs (Laughton et al., 1995).

  • Polymer Industry : Furan-2,5-dicarboxylic acid, derived from furan-2,5-dicarboxamide, is a potential platform chemical in the polymer industry, useful for manufacturing polyester, polyamides, and polyurethanes (Jain et al., 2015).

  • Antiviral Activity : Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, demonstrating their potential in antiviral drug development (Yongshi et al., 2017).

  • Enzymatic Polymerization : Enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides, applicable as high-performance materials (Jiang et al., 2015).

  • Bio-Based Polymers : Biobased furan polyesters synthesized from furan-2,5-dicarboxylic acid show promise for application in various industries due to their physical properties and sustainability (Jiang et al., 2014).

  • Chemical Synthesis : The synthesis of furan-2,5-dicarboxamide and its derivatives, including structural analysis, is critical for developing new pharmacologically active compounds (Dick et al., 2017).

Mechanism of Action

While the specific mechanism of action for Furan-2,5-dicarboxamide is not explicitly mentioned in the retrieved papers, derivatives based on the furan-2,5-dicarboxamide scaffold reveal numerous chemical properties and biological activities . This suggests that these compounds could interact with various biological targets, leading to different pharmacological effects .

Future Directions

Furan-2,5-dicarboxamide and its derivatives are an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . Future research could focus on exploring the biological activities of these compounds and developing new synthesis methods .

properties

IUPAC Name

furan-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVORDIMCXSWNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600913
Record name Furan-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,5-dicarboxamide

CAS RN

124052-68-2
Record name Furan-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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